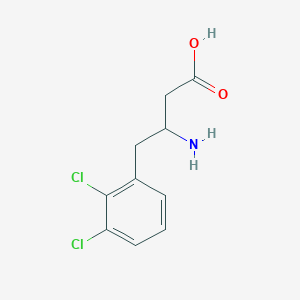

3-Amino-4-(2,3-dichlorophenyl)butyric Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-4-(2,3-dichlorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of butyric acid, characterized by the presence of an amino group and a dichlorophenyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2,3-dichlorophenyl)butyric Acid typically involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of butyric acid to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

化学反応の分析

反応の種類: 3-アミノ-4-(2,3-ジクロロフェニル)酪酸は、次のようなさまざまな化学反応を起こします。

酸化: アミノ基は、酸化されてニトロ基を形成することができます。

還元: ジクロロフェニル基は、フェニル基に還元することができます。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)を使用します。

還元: 無水エーテル中で水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)を使用します。

主な生成物:

酸化: 3-ニトロ-4-(2,3-ジクロロフェニル)酪酸の生成。

還元: 3-アミノ-4-フェニル酪酸の生成。

科学的研究の応用

化学: 化学において、3-アミノ-4-(2,3-ジクロロフェニル)酪酸は、より複雑な分子の合成のための構成要素として使用されます。 医薬品や農薬の製造における中間体として役立ちます .

生物学: 生物学研究では、この化合物は細胞プロセスに対する潜在的な影響について研究されています。 特定の酵素や受容体を標的とした新薬の開発に使用されています .

医学: 医学では、3-アミノ-4-(2,3-ジクロロフェニル)酪酸は、その潜在的な治療効果について調査されています。 神経疾患の治療と抗炎症剤として有望視されています .

産業: 産業部門では、この化合物は特殊化学品や材料の製造に使用されています。 そのユニークな特性は、新しいポリマーやコーティングの開発において貴重です .

作用機序

3-アミノ-4-(2,3-ジクロロフェニル)酪酸の作用機序は、体内における特定の分子標的との相互作用を含みます。特定の酵素や受容体の活性を調節し、細胞シグナル伝達経路の変化につながると考えられています。 関与する正確な分子標的と経路はまだ調査中ですが、予備研究では、炎症性サイトカインの阻害と神経伝達物質放出の調節における役割が示唆されています .

類似化合物との比較

類似化合物:

- 3-アミノ-4-(2,4-ジクロロフェニル)酪酸

- 3-アミノ-4-(2,4,5-トリフルオロフェニル)酪酸

- 3-アミノ-4-(2,3-ジフルオロフェニル)酪酸

比較: アナログと比較して、3-アミノ-4-(2,3-ジクロロフェニル)酪酸は、フェニル環上の塩素原子の位置と性質により、独特の化学反応性を示します。これは、その溶解性、安定性、および生物学的標的との相互作用に影響を与えます。 2,3位に塩素原子があることで、電子求引効果が強まり、特定の化学反応で反応性が高くなります .

特性

分子式 |

C10H11Cl2NO2 |

|---|---|

分子量 |

248.10 g/mol |

IUPAC名 |

3-amino-4-(2,3-dichlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-6(10(8)12)4-7(13)5-9(14)15/h1-3,7H,4-5,13H2,(H,14,15) |

InChIキー |

JAKDSGICVSSLBQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(CC(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。